4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
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Overview
Description
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitrophenyl group may play a role in binding to enzymes or receptors, while the furan ring could facilitate interactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the benzoic acid moiety.
2-Acetyl-5-nitrofuran: Contains a nitrofuran ring but with different substituents.
Uniqueness
4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to the combination of its nitrophenyl, furan, and benzoic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
530132-21-9 |
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Molecular Formula |
C19H13N3O6S |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H13N3O6S/c23-17(21-19(29)20-13-6-4-11(5-7-13)18(24)25)16-9-8-15(28-16)12-2-1-3-14(10-12)22(26)27/h1-10H,(H,24,25)(H2,20,21,23,29) |
InChI Key |
PZMFJVKLQFELFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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